Cas no 1804766-90-2 (4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring both bromomethyl and trifluoromethoxy functional groups, making it a versatile intermediate in organic synthesis. The presence of electron-withdrawing trifluoromethyl and trifluoromethoxy substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions. The bromomethyl group offers a reactive site for further functionalization, while the hydroxyl group provides additional derivatization potential. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are often incorporated into bioactive molecules. Its stability under standard conditions and high purity make it suitable for precision applications in medicinal chemistry and material science.
4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine structure
1804766-90-2 structure
Product Name:4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
CAS No:1804766-90-2
MF:C8H4BrF6NO2
MW:340.017282485962
CID:4815354
Update Time:2025-05-20

4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4BrF6NO2/c9-2-3-1-4(7(10,11)12)16-6(17)5(3)18-8(13,14)15/h1H,2H2,(H,16,17)
    • InChI Key: WZSMARYTTZUEBT-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(F)(F)F)NC(C=1OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 422
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.3

4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029098497-1g
4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
1804766-90-2 97%
1g
$1,579.40 2022-04-01

Additional information on 4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine

Introduction to 4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1804766-90-2) and Its Applications in Modern Chemical Biology

4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine, identified by the CAS number 1804766-90-2, is a highly versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, including the presence of a bromomethyl group, a hydroxy moiety, and two trifluoromethyl groups, make it an invaluable intermediate for the synthesis of various bioactive molecules. This compound’s ability to serve as a building block for more complex structures has positioned it as a key player in the development of novel therapeutic agents.

The bromomethyl functional group at the 4-position of the pyridine ring provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse substituents. This reactivity is particularly useful in medicinal chemistry, where rapid and efficient functionalization is often required. Additionally, the hydroxy group at the 2-position can participate in hydrogen bonding interactions, influencing the solubility and binding affinity of derived compounds. The presence of two trifluoromethyl groups at the 3- and 6-positions enhances the lipophilicity and metabolic stability of molecules incorporating this scaffold, making it an attractive choice for drug design.

Recent advancements in synthetic methodologies have further highlighted the utility of 4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at the bromomethyl position, expanding the structural diversity of possible derivatives. These strategies have been successfully applied in the synthesis of kinase inhibitors, which are critical targets in oncology research. The compound’s incorporation into such scaffolds has led to promising candidates with improved pharmacokinetic profiles and enhanced target specificity.

The trifluoromethoxy group at the 3-position not only contributes to lipophilicity but also influences electronic properties through its electron-withdrawing nature. This feature is particularly valuable in designing molecules that require precise control over their interaction with biological targets. For example, studies have demonstrated its role in modulating receptor binding affinities by affecting electronic distributions across the molecule. Such fine-tuning is essential for achieving high efficacy while minimizing off-target effects—a cornerstone of modern drug development.

In addition to its applications in small-molecule drug discovery, 4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has been explored for catalytic applications, while its structural motifs have inspired novel pesticides with improved environmental profiles. The compound’s versatility underscores its importance as a chemical building block across multiple disciplines.

The synthesis of this compound typically involves multi-step organic transformations that highlight modern synthetic techniques such as palladium-catalyzed coupling reactions and fluorination methods. These processes not only showcase the ingenuity of synthetic chemists but also align with green chemistry principles by minimizing waste and maximizing atom economy. As research continues to evolve, new synthetic routes are being developed to enhance scalability and sustainability, ensuring that this compound remains accessible for future applications.

One particularly noteworthy application lies in the development of antiviral agents. The unique electronic environment provided by the combination of fluorinated and hydroxyl groups makes this scaffold an attractive candidate for interfering with viral replication mechanisms. Preliminary studies have shown that derivatives of 4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine exhibit promising antiviral activity against certain RNA viruses by disrupting essential viral enzymes or interactions. Such findings highlight the potential of this compound as a lead structure in combating emerging infectious diseases.

The impact of this compound extends beyond academic research; it has also been commercialized by several chemical suppliers as a high-quality intermediate for industrial applications. Its availability ensures that researchers across pharmaceutical companies, biotech firms, and academic institutions can leverage its properties without significant synthetic hurdles. This accessibility fosters innovation by enabling rapid screening and optimization campaigns aimed at identifying next-generation bioactive molecules.

In conclusion,4-(Bromomethyl)-2-hydroxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1804766-90-2) represents a cornerstone in modern chemical biology and pharmaceutical research due to its structural versatility and functional reactivity. Its role as a key intermediate has led to significant advancements in drug discovery, materials science, and agrochemical development. As synthetic methodologies continue to advance, this compound will undoubtedly remain at forefront of innovation, driving progress across multiple scientific disciplines.

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